3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline involves various cross-coupling reactions and deprotonation steps. For instance, 2-(pyridyl)anilines are synthesized using cross-coupling reactions, and their corresponding amides can be deprotonated with lithium 2,2,6,6-tetramethylpiperidide (LTMP) . Another study describes the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate, which can effectively aminate benzamide derivatives with a variety of amines . Additionally, the synthesis of pyrrolidinone derivatives is achieved through a three-component one-pot reaction involving aniline .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has been studied using various spectroscopic methods and crystallography. For example, the title molecule in one study, N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, shows that the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . In another study, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows that the molecule is essentially coplanar with a dihedral angle between the pyrrolidine and the benzene rings .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives includes amination reactions and the formation of various heterocyclic compounds. For instance, 2-(pyridin-2-yl)aniline serves as a directing group for the amination of benzamide derivatives . Pyrroles can react with aniline to form iminopyrrolizine-2-carbonitriles or 2-(1-anilino-2,2-dicyanoethenyl)pyrroles . Moreover, the reaction of S-benzyl ortho-aminothiophenol with pyridine carboxaldehyde leads to the formation of 2-(benzylthio)-N-{pyridinylmethylidene}anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are characterized using spectroscopic techniques and computational methods. Density functional theory (DFT) calculations are used to predict the geometric structure, vibrational spectra, and electronic properties of these compounds . For example, the DFT and experimental studies of the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines provide insights into the accuracy of computational methods for predicting molecular structures and vibrational modes . The crystal structure and Hirshfeld surface analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline reveal the intermolecular interactions responsible for crystal packing .
Scientific Research Applications
Synthesis and Structural Analysis
An efficient method for synthesizing highly substituted pyrrolidinone derivatives through a one-pot reaction involving aniline derivatives has been developed. The synthesized compounds' structures were confirmed using various spectroscopic techniques, and their molecular interactions were studied. These compounds show potential for further application in material science and organic chemistry due to their unique structural properties (Ahankar et al., 2021).
Organic Electronics and Luminescence
The study on tetradentate bis-cyclometalated platinum complexes, including N,N-di(3-(pyridin-2-yl)phenyl)aniline derivatives, highlights their high luminescence and potential application in organic light-emitting diodes (OLEDs). These complexes demonstrate excellent performance, with significant implications for the development of efficient, high-performing OLED devices (Vezzu et al., 2010).
Material Science and Polymerization
In the realm of material science, silver(I)-pyridinyl Schiff base complexes have been synthesized and characterized, showing reactivity in the ring-opening polymerization of ε-caprolactone. This process is crucial for creating biodegradable polymers with applications in medical devices, drug delivery systems, and environmentally friendly packaging materials (Njogu et al., 2017).
Quantum Chemical Studies
Quantum chemical investigations of substituted pyrrolidinones, including pyrrolidin-1-yl anilines, have been conducted to understand their molecular properties better. These studies, employing density functional theory (DFT) and other quantum chemical calculations, are essential for designing new compounds with tailored electronic, optical, and chemical properties for various applications, including pharmaceuticals and organic electronics (Bouklah et al., 2012).
Environmental and Green Chemistry
Research on greener synthesis methods using hydrogen peroxide in ethyl acetate to prepare alicyclic ring-fused benzimidazoles from o-(pyrrolidin-1-yl)anilines demonstrates the industry's shift towards more sustainable and environmentally friendly chemical processes. This method eliminates the need for harmful solvents and energy-intensive purification steps, aligning with the goals of green chemistry (Sweeney et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDXLUSVVAGFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620481 | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
CAS RN |
373824-30-7 | |
Record name | 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373824-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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